Synthesis and Purification of 4-Keto Retinamide: A Comprehensive Technical Guide
Synthesis and Purification of 4-Keto Retinamide: A Comprehensive Technical Guide
Target Audience: Synthetic Chemists, Drug Development Professionals, and Oncology Researchers Compound Focus: 4-Keto Retinamide (CAS: 1217196-74-1) and related derivatives (e.g., 4-oxo-4-HPR)
Mechanistic Rationale & Synthetic Strategy
The synthesis of 4-Keto Retinamide (4-oxo-retinamide) presents unique challenges due to the highly conjugated, light-sensitive, and oxygen-sensitive nature of the retinoid polyene backbone. As a Senior Application Scientist, I approach this synthesis not as a series of isolated reactions, but as a holistic, self-validating workflow where each step protects the integrity of the chromophore.
The synthesis relies on a four-step linear sequence starting from commercially available all-trans-retinoic acid (atRA):
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Esterification: Direct oxidation of retinoic acid is fundamentally flawed due to competing side reactions at the carboxylic acid and poor solubility in non-polar solvents. We first mask the acid as a methyl ester.
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Regioselective Allylic Oxidation: While manganese dioxide (MnO₂) is traditionally known for oxidizing allylic alcohols, the C4 methylene in the retinoid system is exceptionally activated by the extended polyene conjugation. This allows activated MnO₂ to directly and regioselectively oxidize the C4 position to an enone (4-oxo) without prior hydroxylation[1],[2].
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Saponification: The ester is gently hydrolyzed back to 4-oxo-retinoic acid.
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Amidation: To prevent double-bond epimerization or isomerization, harsh activating agents (like SOCl₂) are avoided. Instead, we utilize HATU—a highly efficient uronium-based coupling reagent—to form the primary amide using ammonium chloride.
Synthetic workflow from all-trans-retinoic acid to 4-Keto Retinamide.
Self-Validating Experimental Protocols
Critical Environmental Control: All procedures MUST be conducted under strict argon atmosphere and using amber glassware (or in a dark room with yellow safelights) to prevent photoisomerization to 13-cis or 9-cis isomers.
Step 1: Synthesis of Methyl Retinoate
Procedure:
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Dissolve 1.0 g (3.33 mmol) of atRA in 20 mL of anhydrous methanol/dichloromethane (1:1 v/v).
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Cool the solution to 0 °C in an ice bath.
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Dropwise, add 2.0 M TMS-diazomethane in hexanes until a persistent yellow color remains and nitrogen evolution ceases.
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Quench with a few drops of glacial acetic acid, concentrate under reduced pressure, and pass through a short silica plug (Hexane:EtOAc 9:1).
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In-Process Validation: TLC analysis will show complete consumption of the baseline acid, yielding a single spot at Rf ~0.6.
Step 2: Allylic Oxidation to 4-Oxo-Methylretinoate
Procedure:
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Dissolve the purified methyl retinoate in 50 mL of anhydrous dichloromethane.
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Add 10 equivalents of highly active Manganese(IV) Oxide (MnO₂). Note: The activity of MnO₂ is critical; it must be freshly activated by heating at 120 °C overnight.
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Stir vigorously at room temperature for 24–48 hours[2].
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Filter the suspension through a pad of Celite to remove the manganese salts, washing thoroughly with dichloromethane. Concentrate the filtrate.
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In-Process Validation: Take a 10 µL aliquot, dilute in methanol, and measure the UV-Vis spectrum. A successful C4 oxidation is confirmed by a bathochromic shift of the λmax from ~340 nm (atRA) to ~360 nm, reflecting the extended conjugation of the new ketone.
Step 3: Saponification to 4-Oxo-Retinoic Acid
Procedure:
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Dissolve the crude 4-oxo-methylretinoate in 30 mL of ethanol.
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Add 10 mL of 2M aqueous NaOH and stir at 40 °C for 4 hours.
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Cool to 0 °C and carefully acidify to pH 3 using 1M HCl.
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Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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In-Process Validation: LC-MS analysis of the crude mixture should reveal a dominant peak at m/z 313.2 [M-H]⁻ in negative ion mode.
Step 4: Amidation to 4-Keto Retinamide
Procedure:
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Dissolve 4-oxo-retinoic acid (1.0 mmol) in 15 mL of anhydrous DMF.
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Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes at room temperature to form the active ester.
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Add solid Ammonium Chloride (NH₄Cl, 5.0 mmol) to the reaction mixture. (Note: If synthesizing the oncology drug 4-oxo-4-HPR, substitute NH₄Cl with 4-aminophenol).
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Stir for 12 hours. Quench with water and extract with ethyl acetate.
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In-Process Validation: The disappearance of the acid and the emergence of a new peak at m/z 314.2 [M+H]⁺ confirms amide formation.
Downstream Purification & Analytical Validation
To achieve >98% purity required for biological assays, the crude 4-Keto Retinamide must be purified via Preparative High-Performance Liquid Chromatography (Prep-HPLC).
Prep-HPLC Conditions:
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Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
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Mobile Phase: A = Water (0.1% Formic Acid); B = Acetonitrile (0.1% Formic Acid).
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Gradient: 50% B to 95% B over 30 minutes.
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Detection: UV at 360 nm.
Quantitative Data Summary: Reaction Yields and Analytical Metrics
| Step | Intermediate/Product | Reagents | Yield (%) | Purity (HPLC) | Key Analytical Marker |
| 1 | Methyl Retinoate | TMS-CHN₂, MeOH | 95-98% | >99% | m/z 315.2 [M+H]⁺ |
| 2 | 4-Oxo-Methylretinoate | MnO₂, CH₂Cl₂ | 60-70% | >95% | UV λmax shift to ~360 nm |
| 3 | 4-Oxo-Retinoic Acid | NaOH, EtOH | 85-90% | >96% | m/z 313.2[M-H]⁻ |
| 4 | 4-Keto Retinamide | HATU, NH₄Cl, DIPEA | 75-80% | >98% | m/z 314.2 [M+H]⁺ |
Biological Significance & Oncology Applications
4-Keto Retinamide and its N-substituted analogs—most notably 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)—are highly potent therapeutic agents. Unlike traditional retinoids that rely on binding to Retinoic Acid Receptors (RARs), 4-keto derivatives operate through RAR-independent mechanisms[3].
These compounds induce massive Reactive Oxygen Species (ROS) generation and upregulate de novo ceramide synthesis, leading to G2-M cell cycle arrest[3]. Furthermore, recent advancements have shown that 4-oxo-4-HPR promotes the proteasomal degradation of EZH2, a Polycomb repressive complex 2 (PRC2) protein responsible for epigenetic silencing in neuroblastoma[4].
Biological signaling pathways of 4-Keto Retinamide derivatives in oncology.
References
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[1] Metabolism to a response pathway selective retinoid ligand during axial pattern formation - PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]
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[2] Validation and Simplification of the Retinol Isotope Dilution Technique in Burkinabe Schoolchildren. ClinicalTrials.gov (NCT06759493). Available at: [Link]
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[3] 4-oxo-4-HPR - DC Chemicals. DC Chemicals Product Catalog. Available at:[Link]
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[4] Acetylated Nanoformulation of N‐(4‐Hydroxyphenyl)‐4‐Oxoretinamide Inhibits EZH2‐Mediated Epigenetic Repression in Neuroblastoma. ResearchGate. Available at:[Link]
